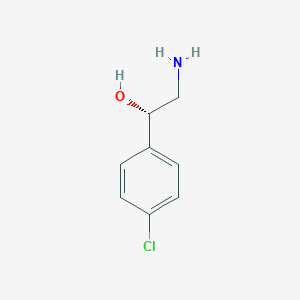

(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol

Description

Overview of Chiral Amino Alcohols in Organic Chemistry

Chiral 1,2-amino alcohols are ubiquitous structural motifs found in numerous natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their critical role in molecular recognition and biological function. In the realm of synthetic organic chemistry, these compounds are highly valued as versatile chiral building blocks, auxiliaries, and ligands for asymmetric catalysis. Their ability to induce stereoselectivity in chemical reactions makes them indispensable tools for chemists aiming to synthesize enantiomerically pure compounds, which is often a crucial requirement for therapeutic efficacy. The development of efficient and stereoselective methods for the synthesis of chiral amino alcohols remains an active and important area of research.

Stereochemical Importance of the (1S)-Configuration in (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol

The biological activity and pharmacological properties of chiral molecules are often intrinsically linked to their three-dimensional arrangement. nih.gov Different enantiomers of a drug can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. nih.govnih.gov The specific (1S)-configuration of this compound dictates a precise spatial orientation of its functional groups. This defined stereochemistry is crucial when the molecule is employed as a chiral auxiliary, where it temporarily imparts its chirality to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Similarly, when used as a ligand in a metal-catalyzed reaction, the (1S)-configuration is directly responsible for creating a specific chiral environment around the metal center, thereby directing the enantioselectivity of the transformation. The absolute configuration is a critical piece of information that must be established early in drug development, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA). organic-chemistry.org

Relevance of Halogenated Phenyl Amino Alcohols in Synthetic Design

The presence of a halogen atom, in this case, chlorine, on the phenyl ring of an amino alcohol introduces a valuable element for synthetic diversification. nih.gov The chloro-substituent can significantly influence the electronic properties of the aromatic ring, which in turn can affect the reactivity and selectivity of the molecule in various transformations. For instance, the chlorine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular scaffolds. Furthermore, halogenated compounds often exhibit unique biological activities, and their incorporation into drug candidates is a common strategy in medicinal chemistry. nih.gov The 4-chloro substitution pattern on the phenyl ring of this compound provides a specific electronic and steric profile that can be exploited in the design of targeted synthetic strategies.

Interactive Data Tables

Below are interactive tables summarizing key data for the title compound and a common precursor.

Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 6314-53-0 | wikipedia.orgachemblock.com |

| Molecular Formula | C8H11Cl2NO | wikipedia.orgachemblock.com |

| Molecular Weight | 208.08 g/mol | wikipedia.orgachemblock.com |

| IUPAC Name | This compound hydrochloride | wikipedia.org |

| Purity | 95% | wikipedia.orgachemblock.com |

Properties of 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 5467-71-0 | sigmaaldrich.com |

| Molecular Formula | C8H8ClNO · HCl | sigmaaldrich.com |

| Melting Point | 263-265 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHAZZJNYDEVHL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 2 Amino 1 4 Chlorophenyl Ethan 1 Ol

Enantioselective Synthesis Approaches to (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol

Directly synthesizing the desired (S)-enantiomer is often more economical and environmentally friendly than separating a racemic mixture, as it avoids discarding 50% of the material. wikipedia.org These approaches utilize chiral catalysts or enzymes to control the stereochemical outcome of the reaction.

Chemoenzymatic Synthetic Routes, including Enantioselective Cyanohydrin Reactions

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key steps within a multi-step chemical process. nih.gov This combination of biological and chemical catalysis allows for the creation of complex chiral molecules like amino alcohols from simple, achiral starting materials. nih.gov Enzymes can catalyze reactions with excellent enantiomeric excess (ee), often exceeding 99%. nih.gov

While a specific chemoenzymatic route for this compound via a cyanohydrin reaction is not extensively detailed in the provided sources, the principles of this methodology are well-established. An enantioselective cyanohydrin reaction would typically involve the addition of a cyanide source to the precursor aldehyde, 4-chlorobenzaldehyde, catalyzed by a hydroxynitrile lyase (HNL) enzyme to form an enantiopure cyanohydrin. Subsequent chemical reduction of the nitrile group and the introduction of the amino group would yield the target chiral amino alcohol.

Another relevant chemoenzymatic strategy involves the stereoselective hydroamination catalyzed by enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), which can facilitate the asymmetric addition of aminophenols to substrates. nih.gov Such biocatalytic steps, combined with traditional chemical reactions, offer powerful and flexible routes to chiral molecules. nih.gov

Asymmetric Reduction of Precursor Aminoketones utilizing Microbial Transformations

A highly effective method for producing chiral alcohols is the asymmetric reduction of a prochiral ketone precursor, in this case, 2-amino-1-(4-chlorophenyl)ethanone. Microbial transformations using whole-cell biocatalysts are particularly advantageous. researchgate.net Organisms such as Candida tenuis and Saccharomyces cerevisiae have been successfully used to reduce substituted acetophenones with high enantioselectivity. researchgate.net

The process relies on oxidoreductase enzymes within the microorganisms, which use cofactors like NADPH for the reduction. researchgate.net To improve conversion rates, a co-substrate such as glucose or sorbitol is often added to facilitate the in situ regeneration of the necessary cofactor. researchgate.net Research has shown that optimizing reaction conditions like pH and temperature is crucial for achieving high yields and enantiomeric excess. For instance, the reduction of 2′-chloroacetophenone catalyzed by Saccharomyces cerevisiae B5 achieved over 99% yield and 99% ee at a pH of 8.0 and a temperature of 25°C. researchgate.net

| Microorganism | Precursor Ketone | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Saccharomyces cerevisiae B5 | 2′-Chloroacetophenone | (R)-2′-chloro-1-phenylethanol | >99% | >99% | researchgate.net |

| Candida tenuis | o-Chloroacetophenone | (S)-1-(o-chlorophenyl)-ethanol | - | Perfect S-selectivity | researchgate.net |

| Pseudomonas sp. | Acetophenone | (R)-1-phenylethanol | 30% | ≤86% | researchgate.net |

Catalytic Asymmetric Transfer Hydrogenation Strategies for Chiral Amino Alcohols

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful tool for the synthesis of enantiomerically pure 1,2-amino alcohols from their corresponding α-amino ketones. acs.orgnih.gov This method avoids the need for high-pressure hydrogenation equipment and often provides excellent results in terms of both yield and stereoselectivity. acs.org

The reaction typically employs a transition metal catalyst, such as Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand. acs.orgacs.org A hydrogen donor, commonly isopropanol (B130326) or formic acid, is used to transfer hydrogen to the ketone substrate. acs.orgacs.org This strategy has been successfully applied to a wide range of unprotected α-amino ketones, yielding the desired chiral amino alcohols with enantioselectivities often greater than 99% ee and in high isolated yields. acs.orgnih.gov The development of ruthenium catalysts for this purpose has been a significant advance, enabling a facile and highly enantioselective one-step process for many chiral amino alcohol-containing drug molecules. acs.orgnih.gov

| Catalyst System | Substrate Type | Hydrogen Donor | Enantioselectivity (ee) | Reference |

| Ruthenium-based catalyst | Unprotected α-ketoamines | Formic Acid/Triethylamine (B128534) | >99% | acs.orgnih.gov |

| Rhodium catalyst with chiral ligands | Substituted acetophenones | Isopropanol | - | acs.org |

Chiral Resolution Techniques for Racemic 2-Amino-1-(4-Chlorophenyl)ethanol

Chiral resolution is a classical yet widely used process for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach involves synthesizing the racemic amino alcohol first and then employing a chiral resolving agent to separate the two enantiomers.

Diastereomeric Salt Formation with Chiral Acids (e.g., D-Tartaric Acid)

The most common method for resolving a racemic amine like 2-amino-1-(4-chlorophenyl)ethanol is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as D-tartaric acid. wikipedia.orgnih.gov The reaction produces a pair of diastereomeric salts, (S)-amine·(D)-acid and (R)-amine·(D)-acid.

Because diastereomers have different physical properties, they can be separated by conventional methods, most notably fractional crystallization. wikipedia.org One of the diastereomeric salts will typically be less soluble in a given solvent system and will crystallize out of the solution, allowing for its isolation by filtration. wikipedia.org The desired enantiomer can then be liberated from the purified salt by treatment with a base. The resolving agent can often be recovered and reused. google.com The choice of solvent, temperature, and crystallization time are critical parameters that must be optimized to achieve high yield and purity. google.com

Kinetic Resolution Methods

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.govpsu.edu In the context of resolving racemic 2-amino-1-(4-chlorophenyl)ethanol, a chiral catalyst, often an enzyme like a lipase, could be used to selectively catalyze a reaction on one of the enantiomers.

For example, an enzyme could selectively acylate the (R)-enantiomer of the amino alcohol, leaving the (S)-enantiomer unreacted. The acylated product and the unreacted amino alcohol can then be easily separated due to their different chemical properties. The efficiency of a kinetic resolution is described by the selectivity factor (s-factor), which is a ratio of the reaction rates for the two enantiomers. nih.gov A high s-factor is desirable for an efficient separation. nih.gov This method is a powerful alternative to diastereomeric salt crystallization, especially when suitable crystalline salts cannot be formed. nih.govpsu.edu

Modern and One-Pot Synthetic Pathways to this compound

The synthesis of chiral β-amino alcohols, such as this compound, is a focal point of contemporary organic chemistry due to their significance as building blocks for bioactive molecules. Modern synthetic strategies increasingly favor efficiency, atom economy, and stereoselectivity. This has led to the development of sophisticated one-pot and cascade reactions that streamline the manufacturing process, minimizing waste and intermediate purification steps. These advanced methodologies offer direct and powerful routes to enantiopure 1,2-amino alcohols.

Reduction of Nitrogen-Containing Precursors (e.g., Mandelonitrile, Mandelic Acid Amide Derivatives)

A foundational strategy for the synthesis of this compound involves the chemical reduction of readily accessible nitrogen-containing precursors. The key starting materials for this approach are chiral derivatives of 4-chloromandelonitrile or 4-chloromandelic acid amide. These compounds possess the necessary carbon skeleton and stereocenter, requiring a selective reduction of the nitrile or amide functional group to yield the target amino alcohol.

The general transformation relies on potent reducing agents capable of converting the carbon-nitrogen triple bond of a nitrile or the carbonyl group of an amide into a primary amine without affecting the chiral hydroxyl group. The synthesis of the amide precursor, (S)-(+)-mandelamide and its derivatives, can be accomplished through the hydration of the corresponding cyanohydrin, a reaction that can be catalyzed by microorganisms. google.com

The reduction of the nitrile or amide functionality to the corresponding amine is a well-established transformation in organic synthesis. chadsprep.com Powerful hydride reagents are typically employed for this purpose. For instance, the reduction of amides or nitriles to amines often utilizes strong reducing agents like lithium aluminum hydride (LAH). nih.gov

Table 1: General Transformation via Precursor Reduction

| Precursor Name | Precursor Structure | Product |

| --- | --- | --- |

| (S)-2-hydroxy-2-(4-chlorophenyl)acetonitrile | | this compound |

| (S)-2-hydroxy-2-(4-chlorophenyl)acetamide |

| this compound |

This table illustrates the conceptual reduction pathway from common nitrogen-containing precursors to the target amino alcohol.

Cascade Reactions involving C-H Hydroxylation and Nitrile/Amide Reduction

A more advanced and efficient approach involves a one-pot cascade reaction that combines C-H bond hydroxylation at the benzylic position with the subsequent reduction of a nitrile or amide group. nih.gov This methodology streamlines the synthesis by performing multiple transformations in a single reaction vessel, thereby avoiding the isolation of intermediates and reducing solvent and reagent usage.

One such novel one-pot method facilitates the synthesis of β-amino alcohols directly from phenylacetamide or phenylacetonitrile (B145931) derivatives. nih.gov This cascade process uniquely utilizes molecular oxygen (O₂) as a green oxidant for the α-hydroxylation step and a powerful reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), for the reduction of the nitrogen-containing functional group. nih.gov The reaction is performed under an atmosphere of dry oxygen, which allows the radical α-hydroxylation to occur before the reduction of the amide or nitrile. nih.gov

While the direct synthesis of this compound using this specific published cascade method has not been detailed, the viability of the process has been demonstrated on analogous substrates. The study investigated various functional groups, including nitriles and amides, providing a proof-of-concept for this synthetic route. nih.gov

Table 2: Substrate Scope for One-Pot α-Hydroxylation/Reduction Cascade

| Starting Material | Product | Yield (%) |

|---|---|---|

| 2-Phenylacetamide | 2-Amino-1-phenylethanol | 42 |

| N-Methyl-2-phenylacetamide | 2-(Methylamino)-1-phenylethanol | 35 |

| 2-Phenylacetonitrile | 2-Amino-1-phenylethanol | 33 |

| 2-(4-Methoxyphenyl)acetamide | 2-Amino-1-(4-methoxyphenyl)ethanol | 31 |

Data sourced from a study on one-pot β-amino alcohol synthesis. nih.gov The yields are for the racemic products as the study did not employ a chiral resolution step.

This innovative one-pot protocol serves as a direct and powerful entry to 1,2-amino alcohols, particularly those that are sterically congested and difficult to prepare via other synthetic routes. nih.gov Although the reported yields are moderate, the simplicity and efficiency of the cascade process highlight its potential as a significant advancement in the synthesis of complex amino alcohols. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloromandelonitrile |

| 4-chloromandelic acid amide |

| (S)-(+)-mandelamide |

| Lithium aluminum hydride |

| Phenylacetamide |

| Phenylacetonitrile |

| Molecular oxygen |

| Sodium bis(2-methoxyethoxy)aluminum hydride |

| (S)-2-hydroxy-2-(4-chlorophenyl)acetonitrile |

| (S)-2-hydroxy-2-(4-chlorophenyl)acetamide |

| 2-Phenylacetamide |

| 2-Amino-1-phenylethanol |

| N-Methyl-2-phenylacetamide |

| 2-(Methylamino)-1-phenylethanol |

| 2-Phenylacetonitrile |

| 2-(4-Methoxyphenyl)acetamide |

| 2-Amino-1-(4-methoxyphenyl)ethanol |

| 2-(4-Chlorophenyl)acetamide |

Chemical Reactivity and Derivatization of 1s 2 Amino 1 4 Chlorophenyl Ethan 1 Ol

Reactions Involving the Amino Group of (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol

The primary amino group in this compound is a nucleophilic center, making it susceptible to reactions with various electrophiles.

Acylation and Protection Strategies

The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. This reaction is often employed to introduce specific acyl groups into the molecule or to protect the amino group from participating in subsequent reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk This protecting group is stable under basic and nucleophilic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). total-synthesis.com The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and can be removed by catalytic hydrogenation.

| Acylating/Protecting Agent | Reagent | Conditions | Product |

|---|---|---|---|

| Acetylation | Acetic Anhydride | Base (e.g., Triethylamine), CH₂Cl₂ | N-(1-(4-chlorophenyl)-2-hydroxyethyl)acetamide |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP), CH₂Cl₂ | tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate |

| Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Dioxane/H₂O | benzyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate |

Amine Alkylation and Arylation

The nitrogen atom of the amino group can be alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines. acsgcipr.org

Reductive amination is a more controlled method for mono-alkylation. wikipedia.org This process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which couples the amine with an aryl halide using a palladium catalyst.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide, K₂CO₃ | Acetonitrile, reflux | 2-(methylamino)-1-(4-chlorophenyl)ethan-1-ol |

| Reductive Amination | Acetone, NaBH₃CN | Methanol (B129727), acidic pH | 2-(isopropylamino)-1-(4-chlorophenyl)ethan-1-ol |

| N-Arylation | Phenylboronic Acid, Cu(OAc)₂ | Base, CH₂Cl₂ | 2-(phenylamino)-1-(4-chlorophenyl)ethan-1-ol |

Condensation Reactions leading to Imine Formation

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. jetir.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. chemsociety.org.ng The formation of the C=N double bond is a reversible process. jetir.org

| Carbonyl Compound | Catalyst | Conditions | Product |

|---|---|---|---|

| Benzaldehyde | Acetic Acid (catalytic) | Toluene, reflux (Dean-Stark) | (E)-2-(benzylideneamino)-1-(4-chlorophenyl)ethan-1-ol |

| Acetone | p-Toluenesulfonic acid (catalytic) | Benzene, reflux | 1-(4-chlorophenyl)-2-((propan-2-ylidene)amino)ethan-1-ol |

| Cyclohexanone | Acetic Acid (catalytic) | Ethanol, reflux | 1-(4-chlorophenyl)-2-(cyclohexylideneamino)ethan-1-ol |

Reactions Involving the Hydroxyl Group of this compound

The secondary hydroxyl group in this compound can participate in a range of reactions typical of alcohols, such as esterification, etherification, and oxidation. To achieve selectivity for hydroxyl group reactions, the amino group is often protected beforehand.

Esterification and Etherification Reactions

The hydroxyl group can be acylated to form esters using acyl chlorides or carboxylic anhydrides, typically in the presence of a base or an acylation catalyst. organic-chemistry.org For selective O-acylation, the more nucleophilic amino group must first be protected.

Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. libretexts.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. libretexts.org

| Reaction Type | Reagents | Conditions | Product (assuming N-protection) |

|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | CH₂Cl₂, 0 °C to rt | 2-(protected-amino)-1-(4-chlorophenyl)ethyl acetate |

| Etherification | Sodium Hydride, then Methyl Iodide | THF, 0 °C to rt | N-(1-(4-chlorophenyl)-2-methoxyethyl)-protected amine |

Oxidation Pathways

The secondary alcohol functional group can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid side reactions and, if desired, to prevent oxidation of the amino group. Milder oxidizing agents are generally preferred. Reagents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are effective for this transformation. masterorganicchemistry.comwikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534), and is known for its mild conditions and tolerance of various functional groups. alfa-chemistry.com

| Oxidizing Agent/Method | Reagents | Conditions | Product |

|---|---|---|---|

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, rt | 2-amino-1-(4-chlorophenyl)ethan-1-one |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | CH₂Cl₂, -78 °C to rt | 2-amino-1-(4-chlorophenyl)ethan-1-one |

Transformations of the Chlorophenyl Moiety in this compound

The 4-chlorophenyl group offers a site for significant structural modification, primarily through reactions that substitute the chlorine atom or add new groups to the aromatic ring.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chloride. researchgate.netscispace.com These reactions allow for the introduction of a wide array of substituents in place of the chlorine atom, dramatically increasing the molecular diversity of derivatives. The amino and alcohol groups may require protection prior to the reaction to prevent interference with the catalyst.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used to form biaryl structures or to introduce alkyl or vinyl groups.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl-type substituents.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Modifying the Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(aryl)-C(R) | Biaryls, Alkylarenes |

| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C(aryl)-C(vinyl) | Substituted Alkenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(aryl)-C(alkynyl) | Arylalkynes |

Aromatic Substitution Reactions

The reactivity of the chlorophenyl ring towards further substitution is influenced by the two existing substituents: the chlorine atom and the (1S)-1-hydroxy-2-aminoethyl group.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The chlorine atom is a deactivating but ortho, para-directing group due to a combination of its inductive electron-withdrawing and resonance electron-donating effects. wikipedia.orglibretexts.org The aminoethanol side chain is generally considered an activating, ortho, para-directing group, especially if the amine is protected (e.g., as an amide) to enhance its electron-donating character. chemistrytalk.orgpressbooks.pub The combined directing effects of these two ortho, para-directors would strongly favor substitution at the positions ortho to the aminoethanol group (C2 and C6) and ortho to the chlorine (C3 and C5). Steric hindrance from the side chain might favor substitution at C3 and C5. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. organicchemistrytutor.com

Nucleophilic Aromatic Substitution (SₙAr): SₙAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group (in this case, the chloride ion). chemistrysteps.commasterorganicchemistry.com For SₙAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. masterorganicchemistry.com The chlorophenyl ring in this compound lacks strong activation by EWGs, making standard SₙAr reactions challenging under mild conditions. youtube.com However, reactions can sometimes be forced under harsh conditions of high temperature and pressure, or via alternative mechanisms like the benzyne mechanism with exceptionally strong bases. youtube.com

Stereocontrol and Stereospecificity in Reactions of this compound

The presence of a chiral center at the C1 position (the carbon bearing the hydroxyl group) is a defining feature of this compound. This stereocenter exerts significant influence on the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled synthesis. aalto.fi

Reactions at the Chiral Center (C1): Any reaction that involves breaking a bond at the C1 stereocenter, such as a nucleophilic substitution at the activated alcohol, can proceed with a specific stereochemical outcome. Sₙ2 reactions, for example, famously proceed with inversion of configuration, which would convert the (1S)-enantiomer into a product with an (R)-configuration at that center. nih.gov This stereospecificity is crucial for synthesizing enantiomerically pure derivatives.

Reactions Adjacent to the Chiral Center (C2): The existing stereocenter at C1 can direct the stereochemistry of a new stereocenter formed at the adjacent C2 carbon. This diastereoselective influence is critical in reactions like the addition of a nucleophile to an imine formed from the amino group. The chiral environment created by the C1 center can favor one diastereomeric product over the other.

Asymmetric Induction: The chiral amino alcohol itself can be used as a chiral auxiliary or ligand to induce stereoselectivity in reactions on other molecules. acs.org However, when considering reactions on the molecule itself, the focus is on how its inherent chirality dictates the stereochemistry of the products formed. For instance, in the diastereoselective reduction of a ketone derived from the oxidation of the alcohol moiety, the approach of the reducing agent can be sterically hindered on one face of the molecule by the substituent at the adjacent chiral center, leading to a preferred diastereomer. ru.nlrsc.org This principle of substrate control is fundamental to the stereoselective synthesis of complex molecules starting from chiral building blocks like this compound. nih.gov

Applications in Asymmetric Synthesis and Chiral Auxiliaries Based on 1s 2 Amino 1 4 Chlorophenyl Ethan 1 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

(1S)-2-Amino-1-(4-chlorophenyl)ethan-1-ol is a versatile chiral building block utilized in the stereoselective synthesis of more complex molecules. The inherent chirality of this 1,2-amino alcohol makes it a valuable starting material for creating compounds with specific three-dimensional arrangements, which is often crucial for their biological activity. nih.govresearchgate.net Its structure is foundational in the synthesis of various pharmaceutical drugs and natural products. acs.orgnih.gov

The utility of chiral 1,2-amino alcohols extends to their role as precursors for a variety of complex structures. For instance, research has shown the synthesis of novel benzimidazole (B57391) derivatives, such as 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine, starting from related chiral synthons. researchgate.net Furthermore, the development of streamlined, stereoselective methods, such as electrocatalytic radical cross-couplings using serine-derived chiral carboxylic acids, has expanded the ability to create diverse and complex enantiopure amino alcohols. researchgate.netnih.gov These radical-based approaches can offer more modular and chemoselective routes to substituted amino alcohols compared to traditional polar-bond-forming strategies. nih.gov

The synthesis of other complex heterocyclic systems, like 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, has been achieved through intramolecular cyclization of precursors containing a related 4-((4-chlorophenyl)amino) moiety. mdpi.com This highlights the adaptability of the chlorophenyl-amino structural unit in constructing diverse molecular architectures.

Synthesis of Optically Active Derivatives and Advanced Intermediates

The transformation of this compound and related structures into optically active derivatives and advanced intermediates is a cornerstone of its application in asymmetric synthesis. These derivatives are often key precursors for pharmacologically active molecules. researchgate.net

While direct synthesis of 1,4-oxazepan-5-one (B88573) derivatives from this compound is not prominently detailed in the provided context, the synthesis of related heterocyclic structures from similar amino alcohol precursors is a well-established strategy. For instance, the synthesis of 4-aminopyrazol-5-ols has been achieved through the reduction of 4-hydroxyiminopyrazol-5-ones. nih.gov This transformation underscores the utility of amino alcohol derivatives in constructing diverse heterocyclic systems. The stability of the resulting aminopyrazol-5-ols can be an issue, often requiring their isolation as salts, such as hydrochlorides, to prevent degradation or side reactions like the formation of bis-pyrazole structures. nih.gov

The asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful method for producing a wide range of chiral 1,2-amino alcohol-containing pharmaceutical intermediates with high yields and excellent enantioselectivities. acs.org This technique has been successfully applied to the synthesis of several important drug molecules. nih.gov For example, this method can be used for the large-scale production of key intermediates for drugs like norepinephrine (B1679862) and epinephrine. nih.gov The process is notable for its efficiency, often requiring only a single synthetic step from the corresponding unprotected α-ketoamine. acs.org

The following table showcases examples of chiral 1,2-amino alcohol-containing pharmaceutical drugs and intermediates that can be synthesized using this methodology, highlighting the broad applicability of this synthetic strategy.

| Drug/Intermediate | Therapeutic Use | Precursor Type |

| Norepinephrine | Treatment of hypotension | Unprotected α-ketoamine |

| Levisoprenaline | Bronchodilator | Unprotected α-ketoamine |

| (R)-Phenylephrine | Treatment of hypotension | Unprotected α-ketoamine |

| (R)-Salbutamol | Treatment of asthma and COPD | Unprotected α-ketoamine |

| (R)-Denopamine | Treatment of hemodynamic imbalances | Unprotected α-ketoamine |

| Norbudrine | Bronchodilator | Unprotected α-ketoamine |

This table is based on information regarding the synthesis of various chiral 1,2-amino alcohols using asymmetric transfer hydrogenation. acs.orgnih.gov

Furthermore, chemical transformations of related amino alcohols, such as 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, through reactions like glycosylation and reduction, have been explored to create new structures with potential pharmacological activity. researchgate.net

Development of Chiral Ligands and Organocatalysts derived from this compound

The rigid and well-defined stereochemistry of this compound and its analogs makes them excellent scaffolds for the development of chiral ligands and organocatalysts. These catalysts are instrumental in transferring chirality to prochiral substrates in a variety of chemical transformations.

Chiral 1,2-amino alcohols are crucial in the design of ligands for asymmetric catalysis. mdpi.com These ligands coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. For example, ligands derived from cis-1-amino-2-indanol, a structurally related cyclic amino alcohol, are widely used in asymmetric catalysis in the form of BOX and PyBOX ligands. mdpi.com

In a similar vein, novel chiral amino alcohol ligands have been developed for use in asymmetric alkynylation of ketones and ketimines. google.com These reactions, often mediated by zinc or copper acetylides, produce chiral tertiary propargylic alcohols and amines, which are key precursors to potent pharmaceutical agents. google.com The general structure of such ligands often involves an amino alcohol backbone with various substituents to fine-tune their steric and electronic properties.

The application of catalysts derived from chiral 1,2-amino alcohols is extensive in enantioselective transformations. A prime example is the use of ruthenium catalysts bearing chiral ligands for the asymmetric transfer hydrogenation of unprotected α-ketoamines, as previously mentioned. acs.org This process allows for the efficient and highly enantioselective synthesis of a variety of chiral 1,2-amino alcohols. acs.org

Pinane-based 1,4-amino alcohols, another class of chiral ligands, have been synthesized and successfully employed in the enantioselective diethylzinc (B1219324) addition to benzaldehyde. u-szeged.hu This demonstrates the versatility of amino alcohol scaffolds in promoting enantioselectivity in carbon-carbon bond-forming reactions.

The following table summarizes the application of chiral amino alcohol-derived catalysts in various enantioselective transformations.

| Transformation | Catalyst/Ligand Type | Substrate | Product |

| Asymmetric Transfer Hydrogenation | Ruthenium-based with chiral ligand | Unprotected α-ketoamines | Chiral 1,2-amino alcohols |

| Asymmetric Alkynylation | Chiral amino alcohol ligand with Zn(II) or Cu(I)/Cu(II) salts | Ketones, Ketenimines | Chiral tertiary propargylic alcohols/amines |

| Enantioselective Diethylzinc Addition | Pinane-based 1,4-amino alcohol | Benzaldehyde | Chiral secondary alcohol |

This table is a compilation of data from various sources describing the use of chiral amino alcohol-derived catalysts in asymmetric synthesis. acs.orggoogle.comu-szeged.hu

Structural and Stereochemical Investigations of 1s 2 Amino 1 4 Chlorophenyl Ethan 1 Ol and Its Derivatives

Determination of Enantiomeric Purity and Absolute Configuration (e.g., by HPLC, SFC)

The separation and quantification of enantiomers are critical for the development and quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for this purpose.

For the enantiomeric separation of primary amines and amino alcohols similar to (1S)-2-Amino-1-(4-chlorophenyl)ethan-1-ol, various chiral stationary phases (CSPs) have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are frequently used due to their broad applicability. nih.gov These CSPs often achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers. For instance, the enantiomeric resolution of chiral amines and α-amino acid esters has been successfully achieved on amylose and cellulose phenylcarbamate-derived CSPs. nih.gov

In HPLC, the choice of mobile phase is crucial. For chiral separations of amino compounds on polysaccharide-based CSPs, normal-phase conditions using mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) are common. nih.gov The addition of small amounts of additives, such as diethylamine (B46881) for basic compounds, can significantly improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (modifier), such as methanol (B129727), ethanol, or isopropanol. nih.gov For the separation of primary amines, the use of acidic and basic additives in the modifier is often necessary to achieve good peak shapes and selectivity. chromatographyonline.com A study on the separation of primary amines using a cyclofructan-based CSP in SFC demonstrated that using methanol as a polar modifier with additives like trifluoroacetic acid and triethylamine (B128534) resulted in excellent selectivity for a range of compounds. chromatographyonline.com

While specific methods for this compound are not extensively detailed in publicly available literature, the general strategies for analogous compounds provide a strong framework for method development. A typical approach would involve screening various polysaccharide-based or cyclodextrin-based chiral columns with different mobile phase compositions in both HPLC and SFC modes to identify the optimal conditions for baseline separation of the enantiomers. The enantiomeric excess (ee) can then be determined by integrating the peak areas of the two enantiomers. wikipedia.org

Table 1: General Approaches for Chiral Separation of Amino Alcohols

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Modifier | Key Considerations |

| HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol with additives (e.g., diethylamine) nih.govmdpi.com | Additive choice is crucial for peak shape and resolution. |

| Macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) | Polar Ionic Mode, Reversed-Phase, Polar Organic Mode sigmaaldrich.com | Offers broad selectivity for polar and ionic compounds. | |

| Crown Ether-based | Aqueous/Organic with an acid (e.g., perchloric acid) nih.gov | Particularly effective for primary amines. | |

| SFC | Polysaccharide-based, Cyclofructan-based | Supercritical CO2 with alcohol modifiers (e.g., methanol, ethanol) and additives chromatographyonline.comnih.gov | Faster separations compared to HPLC. |

Crystallographic Studies of this compound and its Bio-molecular Complexes

X-ray Diffraction Analysis of the Compound and its Co-crystals

As of the latest available data, a specific crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, crystallographic studies of related halo-substituted phenylethanolamine derivatives and their co-crystals provide insights into the likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, a derivative of a related ketone, has been determined. nih.gov Such studies on derivatives and co-crystals of similar small molecules reveal common packing motifs and hydrogen bonding networks that are likely to be present in the crystal structure of this compound. Typically, amino alcohols exhibit strong hydrogen bonds involving the hydroxyl and amino groups, leading to the formation of well-ordered crystalline lattices. The presence of the chlorophenyl group can also lead to specific intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing.

Structural Analysis of Protein-Ligand Complexes involving Derivatives of this compound (e.g., PDB entry 4AXA)

To understand how derivatives of this compound interact with biological targets, the analysis of protein-ligand crystal structures is essential. The Protein Data Bank (PDB) contains a vast repository of such structures.

A notable example is PDB entry 4AXA , which details the crystal structure of a PKA-PKB chimera complexed with a derivative of this compound, specifically (1S)-2-amino-1-(4-chlorophenyl)-1-(4-(1H-pyrazol-4-yl)phenyl)ethan-1-ol (a component of the inhibitor AT13148). ebi.ac.uk This structure provides a detailed view of the binding mode and the specific interactions that contribute to the affinity of the inhibitor for the kinase.

The analysis of the 4AXA structure reveals several key interactions between the ligand and the protein's active site. These interactions can be categorized into hydrogen bonds and hydrophobic contacts, which are crucial for the stable binding of the inhibitor.

Hydrogen Bonding Interactions: The ligand forms a network of hydrogen bonds with the backbone and side-chain atoms of the protein. The amino group and the hydroxyl group of the ligand are key participants in these interactions.

Hydrophobic Interactions: The 4-chlorophenyl group and the pyrazolyl-phenyl moiety of the ligand are situated within hydrophobic pockets of the active site, forming favorable van der Waals contacts with nonpolar amino acid residues.

A detailed summary of the interacting residues in the binding pocket of PDB entry 4AXA is provided in the table below. This information is critical for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

Table 2: Interacting Residues with the Ligand in PDB Entry 4AXA

| Interacting Residue | Interaction Type(s) |

| VAL 57 | Hydrophobic |

| ALA 70 | Hydrophobic |

| LYS 72 | Hydrogen Bond, Hydrophobic |

| GLU 121 | Hydrogen Bond |

| VAL 123 | Hydrogen Bond, Hydrophobic |

| THR 183 | Hydrogen Bond |

| GLU 170 | Hydrogen Bond |

| LEU 173 | Hydrophobic |

| PHE 185 | Hydrophobic |

| PHE 187 | Hydrophobic |

| ASP 184 | Hydrogen Bond |

This data is derived from the analysis of PDB entry 4AXA.

The structural insights gained from PDB entry 4AXA are instrumental for medicinal chemists in optimizing lead compounds. By understanding the specific interactions that govern binding, modifications can be made to the ligand to enhance its affinity and selectivity for the target protein. nih.gov

Theoretical and Computational Studies on 1s 2 Amino 1 4 Chlorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of (1S)-2-Amino-1-(4-chlorophenyl)ethan-1-ol, providing a basis for predicting its reactivity.

Detailed DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), can elucidate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The energies of these orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The presence of the chlorine atom on the phenyl ring and the amino and hydroxyl groups significantly influences these orbital energies through inductive and mesomeric effects.

The following table summarizes key electronic properties of this compound, as predicted by typical DFT calculations.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | ~ 0.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 7.0 eV | Relates to the molecule's kinetic stability. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, these maps would likely show negative potential around the electronegative oxygen, nitrogen, and chlorine atoms, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors.

Conformational Analysis and Energy Landscapes

The flexibility of the ethan-1-ol backbone in this compound allows it to adopt various conformations. Conformational analysis is essential for understanding the molecule's preferred shapes, which in turn dictate its biological activity and role in stereoselective synthesis.

Computational methods are used to explore the potential energy surface of the molecule by systematically rotating the key dihedral angles, such as the C-C bond of the ethanolamine (B43304) chain and the C-O and C-N bonds. The results of these calculations reveal the relative energies of different conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and gauche interactions.

For amino alcohols of this type, intramolecular hydrogen bonds between the amino and hydroxyl groups are often a dominant factor in determining the most stable conformations. These interactions can lead to pseudo-cyclic structures that have lower energies. The relative energies of the most stable conformers are typically within a few kcal/mol of each other, and several conformations may be populated at room temperature.

The following table presents a hypothetical energy landscape for the three most stable conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Presence of Intramolecular H-Bond |

| Conformer A | 0.00 | ~ 60 | Yes |

| Conformer B | 1.25 | ~ 180 | No |

| Conformer C | 2.50 | ~ -60 | Yes |

Computational Elucidation of Reaction Mechanisms involving this compound

This compound can participate in a variety of chemical reactions, including N-acylation, O-alkylation, and oxidation. Computational chemistry can be a powerful tool to elucidate the mechanisms of these reactions by mapping out the entire reaction pathway, including transition states and intermediates.

The table below illustrates a simplified computational analysis of a hypothetical N-acetylation reaction.

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.00 | This compound + Acetyl Chloride |

| Transition State | +15.5 | Formation of the C-N bond |

| Intermediate | -5.2 | Tetrahedral intermediate |

| Products | -20.8 | N-acetylated product + HCl |

Prediction of Chiroptical Properties

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provides experimental fingerprints of a molecule's absolute configuration. The prediction of these properties through computational methods has become a reliable way to assign the absolute stereochemistry of chiral molecules.

Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. By computing the excitation energies and rotational strengths of the electronic transitions, a theoretical ECD spectrum can be generated. This spectrum can then be compared with the experimental spectrum to confirm the absolute configuration of the molecule. Similarly, VCD spectra can be predicted by calculating the vibrational frequencies and the corresponding dipole and rotational strengths.

For this compound, the predicted ECD spectrum would be expected to show characteristic Cotton effects arising from the electronic transitions of the chlorophenyl chromophore, perturbed by the chiral environment of the stereogenic center.

The following table provides an example of predicted chiroptical data.

| Technique | Predicted Wavelength (nm) | Predicted Sign of Cotton Effect |

| ECD | ~ 270 | Positive |

| ECD | ~ 220 | Negative |

Future Research Directions and Emerging Applications

Development of More Efficient and Sustainable Green Chemistry Approaches for its Synthesis

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for chiral molecules like (1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-ol. A primary focus is the replacement of traditional chemical methods, which often rely on harsh reagents and generate significant waste, with more sustainable alternatives.

One promising green approach is the use of microbial catalysts. For instance, the synthesis of the related compound 1-(4-Aminophenyl)ethanol has been successfully carried out using Baker's Yeast (Saccharomyces cerevisiae) in an aqueous medium, yielding a product with high optical purity. jacsdirectory.com This method highlights the potential of whole-cell biocatalysis for the asymmetric reduction of precursor ketones. Another example, though on a similar molecule, involves the asymmetric bioreduction of 1-(4-chlorophenyl)ethanone using Daucus carota cells, which also demonstrates high enantiomeric excess. These biocatalytic methods offer several advantages, including mild reaction conditions, high stereoselectivity, and reduced environmental impact.

Mechanochemical synthesis presents another solvent-free green alternative. While not yet specifically reported for this compound, this technique has been applied to similar compounds, demonstrating high yields and significantly reduced reaction times compared to conventional solution-phase synthesis. The principles of mechanochemistry, involving high-energy ball milling to drive solid-state reactions, could be adapted for a more sustainable production of the target compound.

Exploration of Novel Catalytic and Bio-catalytic Applications

Beyond its role as a synthetic intermediate, researchers are exploring the potential of this compound and its derivatives in catalysis. The inherent chirality and functional groups of this molecule make it an attractive candidate for development as a chiral ligand or catalyst in asymmetric synthesis.

The field of biocatalysis offers particularly exciting prospects. Multi-enzyme cascade reactions are being developed for the efficient synthesis of chiral amino alcohols. researchgate.netmdpi.com For example, the coupling of transketolase and transaminase-catalyzed reactions has been shown to be effective for producing other chiral amino alcohols. nih.govresearchgate.net Similarly, the use of imine reductases (IREDs) for the asymmetric reductive amination of α-hydroxymethyl ketones is a powerful tool for creating chiral N-substituted 1,2-amino alcohols with excellent enantioselectivity. researchgate.net These enzymatic strategies could be adapted for the synthesis of this compound, potentially offering higher efficiency and stereoselectivity than traditional methods.

Furthermore, engineered enzymes are expanding the scope of biocatalysis. Protein engineering has been used to develop amine dehydrogenases (AmDHs) and transaminases with altered substrate specificities, enabling the synthesis of a wider range of chiral amines, including those with bulky aromatic substituents. nih.gov This opens up possibilities for creating novel biocatalysts specifically tailored for the production of this compound and its derivatives.

Design and Synthesis of Advanced Analogues with Tunable Stereoelectronic Properties

A significant area of future research lies in the design and synthesis of advanced analogues of this compound. By modifying the core structure, researchers aim to create new molecules with fine-tuned stereoelectronic properties, leading to enhanced or entirely new biological activities or catalytic capabilities.

The synthesis of various analogues of related structures provides a blueprint for this approach. For example, researchers have synthesized a series of 4-aminopyrazol-5-ols as analogues of the antioxidant Edaravone, demonstrating how structural modifications can lead to potent new therapeutic agents. mdpi.com Similarly, the synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol analogues has been explored for potential microbial applications. researchgate.net Another study focused on creating hybridized pyrazolone (B3327878) pharmacophore analogues with antimycobacterial properties. researchgate.net

These examples underscore the strategy of using a known chiral scaffold, such as that provided by this compound, and introducing diverse substituents to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution. This allows for the rational design of molecules with specific biological targets or catalytic functions in mind. The synthesis of ester derivatives of similar 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanols further illustrates the potential for creating libraries of analogues for screening and optimization. researchgate.net

Integration into Flow Chemistry and Continuous Manufacturing Processes

The principles of flow chemistry and continuous manufacturing are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to improve efficiency, safety, and scalability. The integration of the synthesis of this compound into such processes is a key area for future development.

Continuous-flow microreactors have already been successfully employed for the enzymatic synthesis of other chiral amino alcohols. nih.govresearchgate.netnih.gov These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The compartmentalization of reactions within a microreactor cascade can also help to overcome challenges such as substrate or product inhibition, which can be problematic in batch processes. nih.gov

The development of immobilized enzymes is crucial for the successful implementation of continuous biocatalytic processes. By attaching enzymes to a solid support, they can be retained within the reactor, allowing for continuous operation and easy separation from the product stream. This not only improves the efficiency of the process but also allows for the reuse of the expensive biocatalyst. The application of these flow chemistry principles to the biocatalytic synthesis of this compound could lead to a more cost-effective and scalable manufacturing process.

Q & A

Q. What are the common synthetic routes for (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol?

- Methodological Answer : The synthesis typically involves reductive amination or chiral resolution strategies. For example, enantioselective reduction of a ketone precursor (e.g., 2-amino-1-(4-chlorophenyl)ethanone) using chiral catalysts like Ru-BINAP complexes can yield the (1S)-configured alcohol. Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers . Key reagents include sodium borohydride for reduction and chiral auxiliaries for stereocontrol. Purification often employs column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Peaks for the 4-chlorophenyl group (δ 7.3–7.5 ppm aromatic protons), hydroxyl (δ 1.5–2.5 ppm, broad), and amine (δ 2.8–3.2 ppm) confirm functionality .

- IR : Stretches for -OH (~3200 cm⁻¹), -NH₂ (~3350 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- Chromatography :

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases assess enantiomeric purity (>98% ee) .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages (e.g., C: 54.8%, H: 5.1%, N: 8.0%, Cl: 16.1%) .

Q. What solvents and conditions are optimal for its stability during storage?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for solubilization. Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use of (R)- or (S)-BINAP-Ru catalysts for ketone hydrogenation ensures >99% enantiomeric excess (ee) .

- Kinetic Resolution : Enzymatic methods (e.g., Candida antarctica lipase) selectively hydrolyze one enantiomer of a racemic ester intermediate .

- Analytical Validation : Regular ee checks via chiral HPLC (e.g., Daicel Chiralcel OD column) with UV detection at 254 nm .

Q. What mechanistic insights explain stereochemical outcomes in its synthesis?

- Methodological Answer : The (1S) configuration arises from the prochiral ketone’s face-selective reduction. In Ru-catalyzed hydrogenation, the chiral ligand directs hydride transfer to the si-face of the ketone, favoring the (1S)-alcohol. Computational studies (DFT) model transition-state geometries to predict selectivity . Competing pathways (e.g., over-reduction to amines) are minimized by controlling H₂ pressure and temperature (25–50°C) .

Q. How can conflicting solubility data in literature be resolved?

- Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. Conduct:

- Powder XRD : Compare diffraction patterns with known polymorphs .

- TGA-DSC : Identify solvent/moisture content affecting solubility .

- Standardized Protocols : Use USP buffers (pH 1.2–7.4) and report temperature (e.g., 25°C ± 0.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.